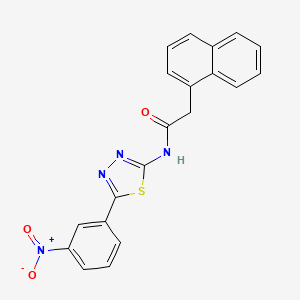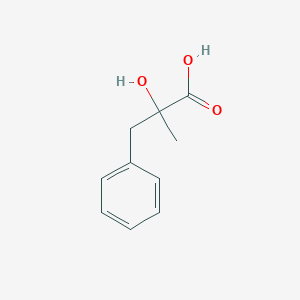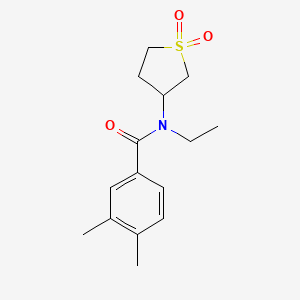![molecular formula C24H17Cl2FN2O3 B2792740 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate CAS No. 318289-18-8](/img/structure/B2792740.png)
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate is a complex organic compound. It is known for its multifaceted applications, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate typically involves multi-step organic reactions:
Step 1: Synthesize the pyrazole ring through a cyclization reaction of phenyl hydrazine with ethyl acetoacetate.
Step 2: Introduce the 4-fluorophenoxy group via nucleophilic aromatic substitution on a fluorobenzene derivative.
Step 3: Couple the pyrazole intermediate with the fluorophenoxy moiety.
Step 4: Esterify the carboxylic acid using chloromethyl 2,4-dichlorobenzoate under acidic conditions.
Industrial Production Methods
Industrial production scales up these laboratory methods, employing robust catalytic processes and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be used to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxidation of the methyl group can yield corresponding alcohols or carboxylic acids.
Reduction: Selective reduction can target the aromatic rings or other functional groups without altering the core structure.
Substitution: Various substitutions can occur at the phenyl or fluorophenoxy rings, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents such as sodium ethoxide (NaOEt) for nucleophilic aromatic substitution.
Major Products
Oxidation: 2,4-Dichlorobenzoic acid derivatives.
Reduction: Reduced phenyl rings and saturated derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Utilized in catalytic systems to facilitate complex organic transformations.
Polymer Science: Incorporated into polymer matrices to enhance properties like stability and reactivity.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in probing biochemical pathways.
Signal Transduction: Used in studying cell signaling mechanisms.
Medicine
Anticancer Agents: Potential use in developing anticancer drugs due to its bioactive properties.
Antimicrobial Agents: Investigated for antimicrobial activity against resistant strains.
Industry
Materials Science: Employed in creating advanced materials with unique electronic properties.
Agriculture: Explored for use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The compound functions by interacting with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modify receptor functions by altering signal transduction pathways. These interactions can lead to changes in cellular functions and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
[4-Phenyl-1H-pyrazol-3-yl]methyl 2,4-dichlorobenzenecarboxylate
[5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate
[5-(4-Methylphenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate
Uniqueness
What sets [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate apart is its unique combination of functional groups that confer high reactivity and specificity in various applications. Its fluorophenoxy group, for instance, enhances stability and bioactivity compared to its analogs.
There you have it: a deep dive into the intriguing world of this compound! Got more questions? Feel free to ask!
Properties
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2FN2O3/c1-29-23(32-18-10-8-17(27)9-11-18)20(22(28-29)15-5-3-2-4-6-15)14-31-24(30)19-12-7-16(25)13-21(19)26/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRFGMXCIHWPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B2792663.png)



![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)




